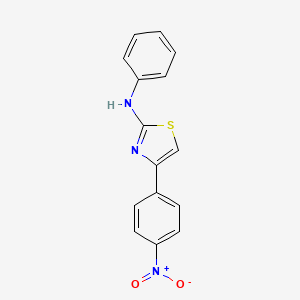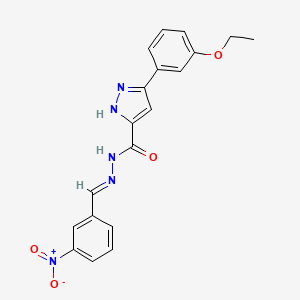![molecular formula C17H11ClN2O4 B11661019 (5E)-1-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11661019.png)
(5E)-1-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a diazinane trione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and furan intermediates, which are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, furan derivatives, and various catalysts to facilitate the formation of the diazinane trione core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
Applications De Recherche Scientifique
(5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: A compound with a similar chlorophenyl group but different overall structure and properties.
Heparinoid: A compound with similar biological activities but different chemical structure.
Uniqueness
What sets (5E)-1-(4-CHLOROPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H11ClN2O4 |
|---|---|
Poids moléculaire |
342.7 g/mol |
Nom IUPAC |
(5E)-1-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-6-8-12(9-7-11)20-16(22)14(15(21)19-17(20)23)5-1-3-13-4-2-10-24-13/h1-10H,(H,19,21,23)/b3-1+,14-5+ |
Clé InChI |
SRULBCQLTDESEP-GSPDUGTFSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=COC(=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Di-tert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11660951.png)
![diethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660957.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11660979.png)
![2-[(Z)-2-(3-bromophenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11660981.png)

![5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B11660990.png)
![N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11661004.png)
![N-{4-[(2,2,4,6-tetramethylquinolin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11661016.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661024.png)
![Methyl 6-(2-methylbutan-2-yl)-2-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661027.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661033.png)

![(6Z)-6-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11661041.png)
